

An In-depth Technical Guide to 3-[(Methylamino)methyl]phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

Cat. No.: B054875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-[(Methylamino)methyl]phenol** (CAS No: 123926-62-5). Due to the limited availability of experimental data for this specific isomer, this document combines reported data with predicted spectroscopic characteristics to offer a thorough profile for research and development purposes. A detailed, plausible experimental protocol for its synthesis via the Mannich reaction is also presented. This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.

Molecular Structure and Physicochemical Properties

3-[(Methylamino)methyl]phenol is an organic compound featuring a phenol ring substituted with a (methylamino)methyl group at the meta position. Its structure combines the functionalities of a phenol, a secondary amine, and an aromatic ring, suggesting potential applications in medicinal chemistry and materials science.

Visualization of Molecular Structure

The molecular structure of **3-[(Methylamino)methyl]phenol** is depicted below, illustrating the arrangement of atoms and functional groups.

Caption: 2D Molecular Structure of **3-[(Methylamino)methyl]phenol**.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **3-[(Methylamino)methyl]phenol**.

Property	Value	Source
CAS Number	123926-62-5	Chemical Supplier Data
Molecular Formula	C ₈ H ₁₁ NO	Chemical Supplier Data
Molecular Weight	137.18 g/mol	Calculated
Physical Form	Solid	Sigma-Aldrich
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Purity	≥95%	Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-[(Methylamino)methyl]phenol**. This section provides available experimental data and predicted spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H (H5)
~6.70 - 6.85	m	3H	Ar-H (H2, H4, H6)
~3.65	s	2H	-CH ₂ -
~2.40	s	3H	-CH ₃
Variable	br s	2H	-OH, -NH

Note: The chemical shifts for the -OH and -NH protons are variable and depend on the solvent and concentration. The provided data is based on the analysis of a typical ¹H NMR spectrum for this compound.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum indicates eight distinct carbon environments.

Chemical Shift (δ , ppm)	Assignment
~157.0	C-OH (C1)
~142.0	C-CH ₂ (C3)
~129.5	Ar-CH (C5)
~118.0	Ar-CH (C6)
~114.5	Ar-CH (C4)
~114.0	Ar-CH (C2)
~55.0	-CH ₂ -
~36.0	-CH ₃

Note: These are predicted chemical shifts and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum shows characteristic absorption bands for the functional groups present.

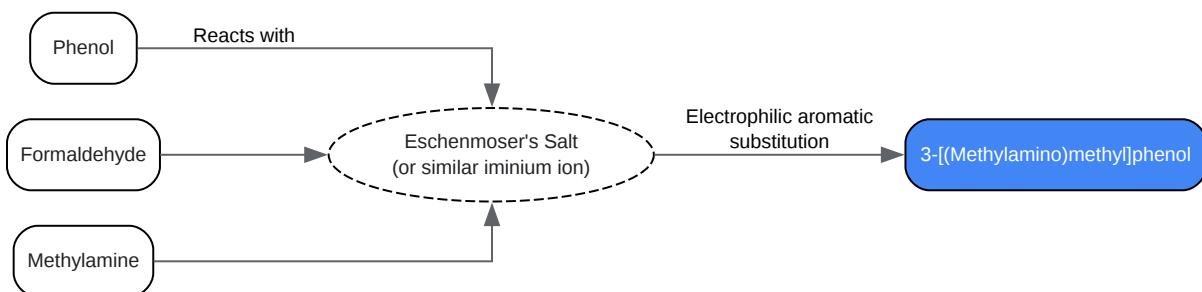
Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenol
3350-3310 (medium)	N-H stretch	Secondary Amine
3100-3000 (medium)	C-H stretch	Aromatic
2960-2850 (medium)	C-H stretch	Aliphatic
1600-1450 (strong)	C=C stretch	Aromatic Ring
1260-1000 (strong)	C-O stretch	Phenol
1180-1080 (medium)	C-N stretch	Amine

Note: These are predicted absorption ranges.

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum under electron ionization (EI) would likely show the following key fragments.

m/z	Fragment
137	[M] ⁺ (Molecular Ion)
107	[M - CH ₂ NH] ⁺
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺
44	[CH ₂ =NHCH ₃] ⁺


Note: Fragmentation patterns are predictions and can be influenced by ionization methods.

Synthesis of 3-[(Methylamino)methyl]phenol

The most plausible and direct synthetic route to **3-[(Methylamino)methyl]phenol** is the Mannich reaction. This three-component condensation involves the reaction of phenol, formaldehyde, and methylamine.

Synthetic Pathway

The diagram below illustrates the synthetic pathway for the Mannich reaction to produce **3-[(Methylamino)methyl]phenol**.

[Click to download full resolution via product page](#)

Caption: Synthetic Pathway for **3-[(Methylamino)methyl]phenol** via Mannich Reaction.

Experimental Protocol (Plausible)

This protocol is a general procedure based on known Mannich reactions of phenols and should be optimized for specific laboratory conditions.

Reagents:

- Phenol (1.0 eq)
- Aqueous formaldehyde (37 wt. % in H₂O, 1.1 eq)
- Aqueous methylamine (40 wt. % in H₂O, 1.2 eq)
- Ethanol
- Hydrochloric acid (for pH adjustment and workup)

- Sodium hydroxide (for pH adjustment and workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add aqueous methylamine to the cooled solution while stirring.
- Subsequently, add aqueous formaldehyde dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and adjust the pH to ~2 with hydrochloric acid.
- Wash the acidic aqueous layer with ethyl acetate to remove any unreacted phenol.
- Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-[(Methylamino)methyl]phenol**.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activities and associated signaling pathways for **3-[(Methylamino)methyl]phenol**. Research on its positional isomer, 2-[(Methylamino)methyl]phenol, has shown activity as a quorum sensing inhibitor in *Staphylococcus aureus*, suggesting that the 3-substituted isomer may also possess interesting biological properties worthy of investigation. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide has consolidated the available and predicted information on **3-[(Methylamino)methyl]phenol**. While experimental data is limited, the provided structural, spectroscopic, and synthetic information serves as a valuable starting point for researchers. The detailed synthetic protocol offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future studies are encouraged to experimentally validate the predicted data and explore the potential applications of this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-[(Methylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054875#3-methylamino-methyl-phenol-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com